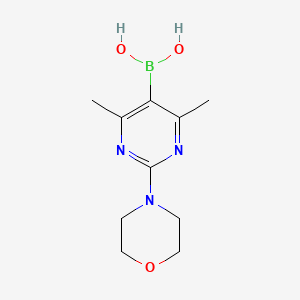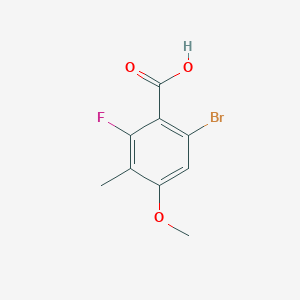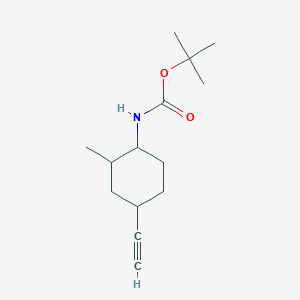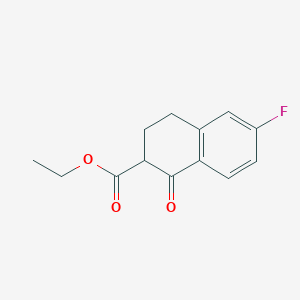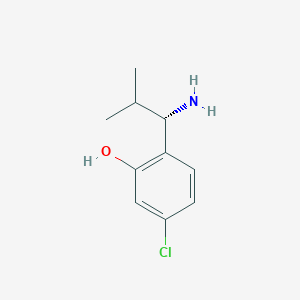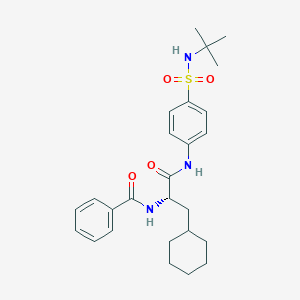
Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane is an organic compound characterized by a cyclobutane ring with bromomethyl and fluoromethyl substituents at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under ultraviolet light or using a photochemical reactor.
Introduction of Bromomethyl and Fluoromethyl Groups: The bromomethyl and fluoromethyl groups can be introduced via halogenation reactions. For instance, the bromomethyl group can be introduced using bromine (Br2) in the presence of a radical initiator, while the fluoromethyl group can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency and yield of the desired product. The use of flow microreactor systems can also improve the sustainability and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and fluoromethyl groups can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or carbonyl compounds.
Reduction Reactions: Reduction of the bromomethyl and fluoromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclobutane derivatives.
Scientific Research Applications
Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or liquid crystals.
Chemical Biology: It can serve as a probe to study biological processes and interactions at the molecular level.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl and fluoromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Rel-(1r,3r)-1-(bromomethyl)-3-(fluoromethyl)cyclobutane can be compared with other cyclobutane derivatives, such as:
Rel-(1r,3r)-1-(chloromethyl)-3-(fluoromethyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Rel-(1r,3r)-1-(bromomethyl)-3-(methyl)cyclobutane: Similar structure but with a methyl group instead of a fluoromethyl group.
Rel-(1r,3r)-1-(bromomethyl)-3-(hydroxymethyl)cyclobutane: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
The uniqueness of this compound lies in the presence of both bromomethyl and fluoromethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H10BrF |
|---|---|
Molecular Weight |
181.05 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(fluoromethyl)cyclobutane |
InChI |
InChI=1S/C6H10BrF/c7-3-5-1-6(2-5)4-8/h5-6H,1-4H2 |
InChI Key |
PKSUEOJWYZDUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1CBr)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


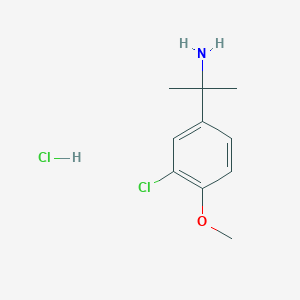

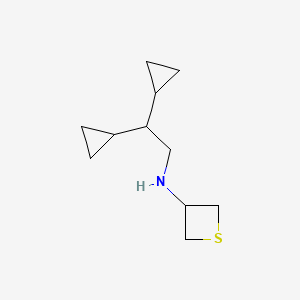
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12986211.png)

